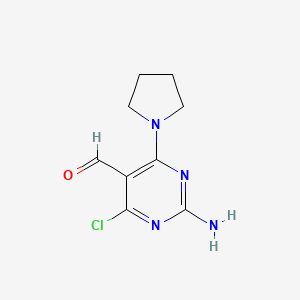![molecular formula C18H15F3N4O2 B2672395 3-氰基-N-(2-(4-(三氟甲基)-7,8-二氢-5H-噻吡并[4,3-d]嘧啶-2-基)乙基)苯甲酰胺 CAS No. 2034256-53-4](/img/structure/B2672395.png)
3-氰基-N-(2-(4-(三氟甲基)-7,8-二氢-5H-噻吡并[4,3-d]嘧啶-2-基)乙基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule with several functional groups, including a cyano group (-CN), a trifluoromethyl group (-CF3), a pyrano[4,3-d]pyrimidin-2-yl group, and a benzamide group. These groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . The presence of the pyrano[4,3-d]pyrimidin-2-yl group suggests that the molecule may have a heterocyclic ring system, which could influence its chemical reactivity and interactions with biological targets .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the cyano group is a strong electron-withdrawing group, which could make the molecule susceptible to nucleophilic attack . The trifluoromethyl group could enhance the molecule’s lipophilicity, potentially influencing its solubility and transport properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could enhance the molecule’s lipophilicity, potentially influencing its solubility and transport properties . The cyano group could influence the molecule’s polarity and reactivity .科学研究应用
Necroptosis Inhibition
Necroptosis is a form of programmed cell death that plays a critical role in various diseases, including inflammatory, infectious, and degenerative conditions. Researchers have identified 3-cyano-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)benzamide as a potent inhibitor of necroptosis by targeting both receptor-interacting protein kinase 1 (RIPK1) and receptor-interacting protein kinase 3 (RIPK3) kinases . This compound disrupts necrosome formation by specifically inhibiting the phosphorylation of RIPK3 in necroptotic cells. In a tumor necrosis factor-induced systemic inflammatory response syndrome model, it significantly protected mice from hypothermia and death, outperforming existing inhibitors. Its favorable pharmacokinetic properties make it a promising lead structure for further development.
Threonine Tyrosine Kinase (TTK) Inhibition
3-cyano-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)benzamide: has also been investigated as a selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitor . TTK is involved in cell division and has implications in cancer. By inhibiting TTK, this compound may offer potential therapeutic benefits in cancer treatment.
Anticancer Activity
In related studies, derivatives of pyrido[2,3-d]pyrimidin-7(8H)-ones, which share structural similarities with our compound, exhibited significant inhibitory activity against cancer cells . While not directly the same compound, this finding suggests that the pyrimidine-based scaffold could be explored further for its anticancer potential.
Herbicide and Insecticide Synthesis
Fluorinated pyridines, including compounds related to our target, have been used as starting materials for the synthesis of herbicides and insecticides . Although this application is not directly related to the compound’s biological effects, it highlights its versatility in chemical synthesis.
Indole Derivatives
Indole derivatives, such as indole-3-acetic acid, are of wide interest due to their diverse biological and clinical applications . While not directly linked to our compound, this broader context underscores the importance of exploring novel chemical entities for potential therapeutic benefits.
作用机制
The mechanism of action would depend on the specific biological target of the compound. Based on its structural features, it could potentially interact with a variety of biological targets. For example, pyrimidine derivatives are often associated with nucleotide synthesis and therefore could potentially interact with enzymes involved in DNA replication .
安全和危害
未来方向
The future research directions for this compound could involve further studies to elucidate its synthesis, structure, reactivity, mechanism of action, and biological activity. It could also be interesting to explore its potential applications in fields such as medicinal chemistry, materials science, or agrochemicals .
属性
IUPAC Name |
3-cyano-N-[2-[4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O2/c19-18(20,21)16-13-10-27-7-5-14(13)24-15(25-16)4-6-23-17(26)12-3-1-2-11(8-12)9-22/h1-3,8H,4-7,10H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHTZQFDPGCNFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(N=C2C(F)(F)F)CCNC(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

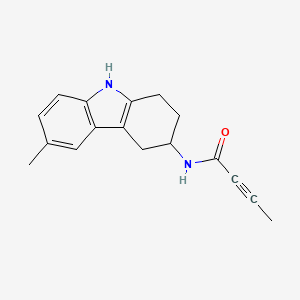
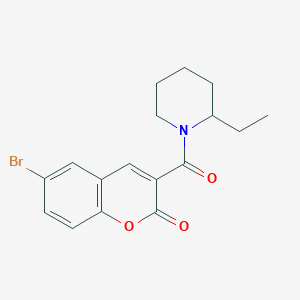
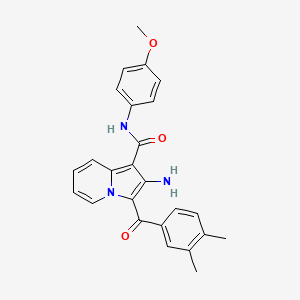
![5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2672317.png)
![(2-((difluoromethyl)sulfonyl)phenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2672318.png)
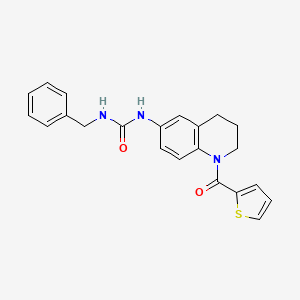
![1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane](/img/structure/B2672320.png)

![N-[(3,4-dimethoxyphenyl)methyl]aniline;oxalic acid](/img/structure/B2672325.png)
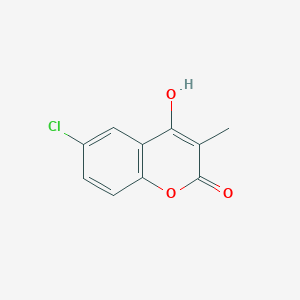
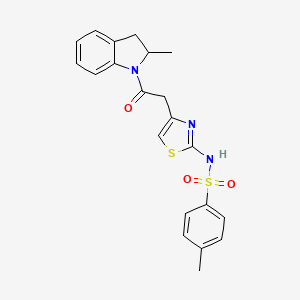

![N-(4-ethoxyphenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2672334.png)
